1-[(3-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(3-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with sulfonyl chlorides and aminophenyl compounds. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the aminophenyl group.
Scientific Research Applications
1-[(3-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and its sulfonyl derivatives share structural similarities.
Pyrrolidine Derivatives: Pyrrolidine and its derivatives, which also contain a nitrogen heterocycle, are often compared due to their similar pharmacological profiles.
Uniqueness: 1-[(3-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid is unique due to the presence of both an aminophenyl group and a sulfonyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16N2O4S |
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Molecular Weight |
284.33 g/mol |
IUPAC Name |
1-(3-aminophenyl)sulfonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O4S/c13-10-2-1-3-11(8-10)19(17,18)14-6-4-9(5-7-14)12(15)16/h1-3,8-9H,4-7,13H2,(H,15,16) |
InChI Key |
VLEJFBMFNSZTTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC(=C2)N |
Origin of Product |
United States |
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